molecular formula C8H15NO2S B13328370 Methyl 2-(4-aminothian-3-yl)acetate

Methyl 2-(4-aminothian-3-yl)acetate

Cat. No.: B13328370
M. Wt: 189.28 g/mol
InChI Key: BLYYWQFGDODAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-aminothian-3-yl)acetate is an organic compound with the molecular formula C8H15NO2S It is a derivative of thiane, a sulfur-containing heterocycle, and features an amino group at the 4-position and a methyl ester group at the 2-position of the thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminothian-3-yl)acetate typically involves the following steps:

    Formation of Thiane Ring: The thiane ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with sulfur sources under basic conditions.

    Introduction of Amino Group: The amino group can be introduced via nucleophilic substitution reactions using amines.

    Esterification: The final step involves the esterification of the carboxylic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminothian-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiane derivatives.

Scientific Research Applications

Methyl 2-(4-aminothian-3-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfur-containing enzymes.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe for studying the interactions of sulfur-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminothian-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its amino and ester functional groups, forming hydrogen bonds or covalent interactions. The sulfur atom in the thiane ring can also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-aminothian-3-yl)acetate: can be compared with other thiane derivatives, such as:

Uniqueness

  • Functional Groups : The presence of both an amino group and a methyl ester group in this compound makes it unique compared to other thiane derivatives.
  • Reactivity : The combination of these functional groups allows for a diverse range of chemical reactions and applications.

Properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

methyl 2-(4-aminothian-3-yl)acetate

InChI

InChI=1S/C8H15NO2S/c1-11-8(10)4-6-5-12-3-2-7(6)9/h6-7H,2-5,9H2,1H3

InChI Key

BLYYWQFGDODAIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CSCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.